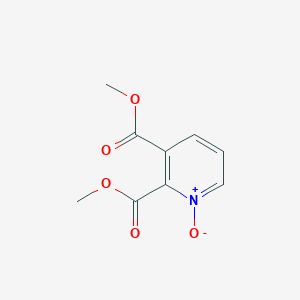
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride, also known as 8-ACDH, is an organic compound belonging to the class of quinolines. It is a colorless, crystalline solid that is soluble in water and is used in a variety of scientific research applications. 8-ACDH is synthesized by reacting the hydrochloride salt of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one with an appropriate base. 8-ACDH has a wide range of applications in biochemical and physiological research, and is used to study the mechanisms of action of various compounds.
科学的研究の応用
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride is widely used in scientific research, particularly in biochemical and physiological research. It has been used to study the mechanisms of action of various compounds, as well as to investigate the effects of certain drugs on the body. This compound has also been used in the study of cell signaling pathways, and has been used to study the effects of certain compounds on the nervous system. Additionally, this compound has been used to study the effects of certain compounds on the immune system.
作用機序
The mechanism of action of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride is not fully understood. However, it is known that this compound binds to certain proteins in the body, including enzymes, receptors, and transporters, and that it can alter the activity of these proteins. Additionally, this compound is known to interact with certain hormones and neurotransmitters, which can affect the activity of the proteins it binds to.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to affect the activity of certain enzymes, receptors, and transporters, as well as to interact with certain hormones and neurotransmitters. Additionally, this compound has been shown to affect cell signaling pathways, and to have a range of effects on the nervous system and immune system.
実験室実験の利点と制限
The use of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and is readily available for use in research applications. Additionally, it has a wide range of applications in biochemical and physiological research, and can be used to study the mechanisms of action of various compounds.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not known exactly how this compound interacts with certain proteins, hormones, and neurotransmitters, and the exact mechanism of action is not fully understood. Additionally, this compound is not suitable for use in certain types of experiments, such as those involving the use of living cells.
将来の方向性
There are a number of potential future directions for the use of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride in scientific research. For example, further research could be conducted to investigate the exact mechanism of action of this compound, as well as to explore its potential applications in drug development. Additionally, this compound could be used to study the effects of certain compounds on the nervous system and immune system, as well as to investigate the effects of certain drugs on the body. Finally, further research could be conducted to explore the potential applications of this compound in the study of cell signaling pathways.
合成法
The synthesis of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride is typically achieved by reacting the hydrochloride salt of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one with an appropriate base. This reaction produces this compound in a crystalline form, which can then be further purified for use in research applications. The reaction is typically carried out in an aqueous solution at room temperature.
特性
IUPAC Name |
8-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O.ClH/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6;/h3-4H,1-2,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSFKOGLJHDOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)
![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)